molecular formula C24H19ClN4O3 B10881437 2-chloro-N-{4-oxo-2-[({[(1E)-1-phenylethylidene]amino}oxy)methyl]quinazolin-3(4H)-yl}benzamide

2-chloro-N-{4-oxo-2-[({[(1E)-1-phenylethylidene]amino}oxy)methyl]quinazolin-3(4H)-yl}benzamide

Cat. No.: B10881437
M. Wt: 446.9 g/mol
InChI Key: XPVSBBQYNRHCCA-LQKURTRISA-N
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Description

2-CHLORO-N~1~-[4-OXO-2-({[(1-PHENYLETHYLIDENE)AMINO]OXY}METHYL)-3(4H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N~1~-[4-OXO-2-({[(1-PHENYLETHYLIDENE)AMINO]OXY}METHYL)-3(4H)-QUINAZOLINYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline core, followed by the introduction of the chlorobenzamide moiety and the phenylethylideneamino group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N~1~-[4-OXO-2-({[(1-PHENYLETHYLIDENE)AMINO]OXY}METHYL)-3(4H)-QUINAZOLINYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and aminooxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

2-CHLORO-N~1~-[4-OXO-2-({[(1-PHENYLETHYLIDENE)AMINO]OXY}METHYL)-3(4H)-QUINAZOLINYL]BENZAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-CHLORO-N~1~-[4-OXO-2-({[(1-PHENYLETHYLIDENE)AMINO]OXY}METHYL)-3(4H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Other quinazoline derivatives, such as gefitinib and erlotinib, are known for their anticancer properties.

    Benzamide Derivatives: Compounds like sulpiride and tiapride are benzamide derivatives with therapeutic applications in neurology and psychiatry.

Uniqueness

2-CHLORO-N~1~-[4-OXO-2-({[(1-PHENYLETHYLIDENE)AMINO]OXY}METHYL)-3(4H)-QUINAZOLINYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H19ClN4O3

Molecular Weight

446.9 g/mol

IUPAC Name

2-chloro-N-[4-oxo-2-[[(E)-1-phenylethylideneamino]oxymethyl]quinazolin-3-yl]benzamide

InChI

InChI=1S/C24H19ClN4O3/c1-16(17-9-3-2-4-10-17)28-32-15-22-26-21-14-8-6-12-19(21)24(31)29(22)27-23(30)18-11-5-7-13-20(18)25/h2-14H,15H2,1H3,(H,27,30)/b28-16+

InChI Key

XPVSBBQYNRHCCA-LQKURTRISA-N

Isomeric SMILES

C/C(=N\OCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=CC=CC=C3Cl)/C4=CC=CC=C4

Canonical SMILES

CC(=NOCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4

Origin of Product

United States

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